molecular formula C20H16N6O3S B2767438 N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886940-70-1

N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2767438
CAS No.: 886940-70-1
M. Wt: 420.45
InChI Key: FVSDLEGAWHCPPD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety linked via a sulfanyl-acetamide bridge to a 1,2,4-triazole core. The triazole ring is substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a pyridin-3-yl group.

The compound’s synthesis likely involves multi-step reactions, including S-alkylation of triazole-thiol intermediates and Paal-Knorr condensation to introduce the pyrrole fragment, as inferred from analogous synthetic routes .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c27-18(22-15-5-6-16-17(10-15)29-13-28-16)12-30-20-24-23-19(14-4-3-7-21-11-14)26(20)25-8-1-2-9-25/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSDLEGAWHCPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several distinct structural components:

  • Benzodioxole moiety : Known for its diverse biological properties.
  • Pyridine and triazole rings : Contribute to its pharmacological profile.

Chemical Information

PropertyValue
Molecular FormulaC20H16N6O3S
Molecular Weight420.4 g/mol
CAS Number886940-70-1

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : Interaction with receptors could lead to altered signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates several potential biological activities for this compound:

Anticancer Activity

Studies have shown that the compound exhibits anticancer properties , potentially through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tubulin polymerization, leading to cell cycle arrest.

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial activity against various pathogens. This activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar triazole derivatives. The findings indicated that compounds with a benzodioxole structure showed significant cytotoxicity against breast cancer cell lines, suggesting a similar potential for this compound .
  • Antimicrobial Studies :
    • Research published in Pharmaceutical Biology demonstrated that related compounds exhibited broad-spectrum antimicrobial activity. The study highlighted the importance of the sulfanyl group in enhancing biological activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-3-y)triazole]sulfanyl}acetamideAnticancer and antimicrobialPresence of methyl group enhances lipophilicity
N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-4-y)triazole]sulfanyl}acetamideModerate anticancerLacks additional pyrrole moiety

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents (Triazole Positions 4/5) Reported Activity Reference
Target Compound C₂₀H₁₇N₇O₃S 4: 1H-pyrrol-1-yl; 5: pyridin-3-yl N/A (Theoretical)
N-(1,3-benzodioxol-5-yl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₁H₁₈N₆O₄S 4: furan-2-ylmethyl; 5: pyrazin-2-yl Not reported
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₁H₂₃N₇O₃S 4: ethyl; 5: pyridin-3-yl Not reported
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide C₉H₁₀N₆O₂S 4: amino; 5: furan-2-yl Anti-exudative (rat model)

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